molecular formula C25H16N2S B12920354 7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)- CAS No. 321910-04-7

7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)-

Cat. No.: B12920354
CAS No.: 321910-04-7
M. Wt: 376.5 g/mol
InChI Key: CMJBSVRFXARGJT-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of two phenyl groups, a thiophene ring, and a carbonitrile group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the condensation of a thiophene derivative with a suitable nitrile compound, followed by cyclization to form the indolizine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share the indole core structure and exhibit similar biological activities.

    Thiophene derivatives: These compounds contain the thiophene ring and are known for their electronic properties.

    Carbonitrile compounds: These compounds contain the carbonitrile group and are used in various chemical syntheses.

Uniqueness

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. Its indolizine core, along with the phenyl and thiophene groups, makes it a versatile compound for diverse applications .

Properties

CAS No.

321910-04-7

Molecular Formula

C25H16N2S

Molecular Weight

376.5 g/mol

IUPAC Name

2,3-diphenyl-1-thiophen-2-ylindolizine-7-carbonitrile

InChI

InChI=1S/C25H16N2S/c26-17-18-13-14-27-21(16-18)24(22-12-7-15-28-22)23(19-8-3-1-4-9-19)25(27)20-10-5-2-6-11-20/h1-16H

InChI Key

CMJBSVRFXARGJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2C4=CC=CS4)C#N)C5=CC=CC=C5

Origin of Product

United States

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